molecular formula C20H22N2O4 B2636143 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 955219-57-5

2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B2636143
CAS No.: 955219-57-5
M. Wt: 354.406
InChI Key: GYDWNBANAYUGSL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a chemical reagent of significant interest in medicinal chemistry and parasitology research. This compound belongs to the N-aryl acetamide class, which has been identified through phenotypic screening as possessing potent antimalarial activity . Its primary research value lies in its ability to inhibit the development of the Plasmodium falciparum asexual ring-stage parasite, the most prevalent and deadly malaria parasite . The mechanism of action for this chemotype involves engaging novel targets in the parasite; forward genetics and cross-resistance profiling have determined that resistant parasites carry mutations in the rhomboid protease 8 (ROM8) and the putative cation channel, CSC1 . This makes the compound an important pharmacological tool for unraveling the functional roles of ROM8 and CSC1 in P. falciparum development. Beyond its potent activity against the asexual blood stage, this class of compounds has also demonstrated the ability to potently inhibit gametocyte and gamete development, thereby blocking the transmission of the parasite to the mosquito vector . This multi-stage activity profile makes it a valuable asset for studies aimed at both curative and transmission-blocking antimalarial strategies. The compound is offered For Research Use Only and is strictly intended for laboratory research applications. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle this product in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-5-6-10-18(17)26-14-19(23)21-12-15-11-20(24)22(13-15)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDWNBANAYUGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with an appropriate halogenating agent to form 2-methoxyphenyl halide.

    Nucleophilic Substitution: The 2-methoxyphenyl halide is then reacted with a nucleophile, such as sodium phenoxide, to form 2-(2-methoxyphenoxy)phenol.

    Acylation: The 2-(2-methoxyphenoxy)phenol is acylated using an acyl chloride, such as acetyl chloride, to form 2-(2-methoxyphenoxy)acetophenone.

    Formation of the Pyrrolidinylmethyl Intermediate: Separately, 1-phenylpyrrolidin-3-one is synthesized through the cyclization of an appropriate amine with a ketone.

    Coupling Reaction: The final step involves the coupling of 2-(2-methoxyphenoxy)acetophenone with 1-phenylpyrrolidin-3-one in the presence of a suitable base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium phenoxide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a methoxyphenoxy group and a pyrrolidine moiety, classified under amides due to the presence of the acetamide functional group. The synthesis typically involves:

  • Starting Materials : 2-methoxyphenol and appropriate acylating agents.
  • Reaction Conditions : The reaction is often conducted in the presence of bases like triethylamine and solvents such as tetrahydrofuran.
  • Intermediate Formation : Formation of an intermediate that undergoes further reactions to yield the final product.

This synthetic pathway is crucial for producing derivatives that may enhance biological activity or reduce side effects.

Therapeutic Applications

The compound's potential therapeutic applications are broad, particularly in the following areas:

  • Neurological Disorders : Research indicates that compounds with similar structures can influence neurotransmitter activity, which is critical in conditions like epilepsy and depression.
  • Antioxidant Activity : Some studies suggest that derivatives may exhibit antioxidant properties, contributing to their protective effects against neurodegeneration.
  • Antimicrobial Properties : Related compounds have demonstrated antibacterial activity, indicating potential for developing new antibiotics.

Case Studies and Research Findings

Several studies highlight the compound's biological activities:

  • A study on similar acetamide derivatives indicated significant urease inhibition, suggesting that modifications to the structure could yield compounds with enhanced bioactivity against specific targets .
  • Research into pyrrolidine derivatives has shown promise in treating epilepsy by modulating glutamatergic neurotransmission, which may be applicable to this compound as well .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Research Implications

  • Pharmacological Potential: The pyrrolidinone and thiadiazole analogs suggest possible applications in CNS disorders, antimicrobial agents, or kinase inhibition.
  • Agrochemical Relevance : Chloro- and methoxy-substituted acetamides (e.g., ) align with herbicide design principles.
  • Safety Considerations : Toxicity profiles of structural analogs emphasize the need for rigorous preclinical testing of the target compound.

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide , also known as EVT-2773217, is a complex organic molecule that has attracted considerable attention in medicinal chemistry and pharmacology. Its unique structure combines phenoxy and pyrrolidine functionalities, suggesting potential therapeutic applications, particularly in neurological disorders. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is C20H22N2O4C_{20}H_{22}N_{2}O_{4} with a molecular weight of approximately 354.4 g/mol. The compound features an acetamide functional group, a methoxyphenyl group, and a pyrrolidinone moiety.

PropertyValue
Molecular FormulaC20H22N2O4
Molecular Weight354.4 g/mol
CAS Number82978-00-5

The precise mechanism of action for 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. Similar compounds have shown potential in modulating neurotransmitter systems, particularly glutamatergic neurotransmission, which is critical in various neurological disorders.

Therapeutic Potential

Research indicates that this compound could have applications in treating conditions influenced by neurotransmitter activity, such as epilepsy and other neurological diseases. The presence of the pyrrolidine ring suggests potential interactions with AMPA-type ionotropic glutamate receptors, which are implicated in excitatory neurotransmission.

Case Studies and Research Findings

  • Antiepileptic Activity : A study on related compounds indicated that derivatives with similar structures could serve as noncompetitive antagonists of AMPA receptors, demonstrating efficacy in reducing seizure activity in animal models . This suggests that 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide may exhibit similar properties.
  • Neuroprotective Effects : Research into related pyrrolidine derivatives has shown neuroprotective effects through the inhibition of excitotoxicity mediated by glutamate receptors . This reinforces the potential of 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide in neuroprotection.
  • Synthesis and Biological Evaluation : The synthesis methods for this compound involve reactions between 2-methoxyphenol and suitable acylating agents followed by pyrrolidine introduction. These synthetic routes not only facilitate the production of the compound but also allow for modifications that could enhance biological activity.

Q & A

Q. What are the standard laboratory synthesis protocols for 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Substitution : React 2-methoxyphenol with a chloroacetylated intermediate under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetamide backbone .

Reduction : Reduce nitro intermediates (e.g., using Fe powder under acidic conditions) to generate aromatic amines .

Condensation : Couple the amine-functionalized pyrrolidinone moiety (e.g., 5-oxo-1-phenylpyrrolidin-3-ylmethylamine) with the phenoxyacetamide group using condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane .

  • Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-oxidation). Monitor progress via TLC .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (e.g., 1667 cm⁻¹ for acetamide) and methoxy (C-O) vibrations (~1250 cm⁻¹) .
  • NMR :
  • ¹H NMR : Methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and pyrrolidinone NH (δ 9.8 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ ~170 ppm for acetamide, δ ~210 ppm for pyrrolidinone) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding motifs (e.g., dimer formation via N–H⋯O interactions) .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for research use?

  • Methodological Answer :
  • TLC : Monitor reaction completion (Rf comparison against standards) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C 53.1%, H 3.52%, N 9.79% for derivatives) .
  • Melting Point : Consistency with literature values (e.g., 473–475 K for crystalline derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at key positions (e.g., halogenation of the phenyl ring, alkylation of the pyrrolidinone nitrogen) .
  • Biological Assays : Test analogs in target-specific assays (e.g., hypoglycemic activity in Wistar mice for diabetes research) .
  • Statistical Modeling : Use multivariate analysis (e.g., QSAR) to correlate substituent properties (e.g., logP, steric bulk) with activity .
  • Example : In hypoglycemic studies, derivatives with electron-withdrawing groups (e.g., nitro) showed enhanced activity due to improved receptor binding .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target proteins (e.g., PPAR-γ for hypoglycemic activity) using software like AutoDock .
  • Enzyme Inhibition Assays : Measure IC₅₀ values in vitro (e.g., α-glucosidase inhibition for antidiabetic effects) .
  • Receptor Binding Studies : Use radiolabeled ligands (e.g., ³H-competitive binding assays) to quantify affinity .
  • Crystallography : Resolve ligand-protein co-crystals to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How should researchers address contradictions in reported biological activities of structurally related acetamides?

  • Methodological Answer :
  • Comparative Analysis : Replicate studies under identical conditions (e.g., cell lines, dosage, exposure time) to isolate variables .
  • Meta-Analysis : Aggregate data from multiple sources to identify trends (e.g., higher activity in lipophilic derivatives) .
  • Mechanistic Studies : Investigate off-target effects (e.g., cytochrome P450 interactions) using metabolomic profiling .
  • Case Study : Discrepancies in hypoglycemic potency may arise from differences in animal models (e.g., STZ-induced diabetic rats vs. db/db mice) .

Q. What experimental models are suitable for evaluating in vivo pharmacokinetics and efficacy?

  • Methodological Answer :
  • Rodent Models : Use Wistar rats or C57BL/6 mice for bioavailability studies (oral/intravenous administration) .
  • Pharmacokinetic Parameters : Measure plasma half-life (t½), Cmax, and AUC via LC-MS/MS .
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
  • Efficacy Metrics : Monitor biomarkers (e.g., blood glucose levels for antidiabetic compounds) at timed intervals post-administration .

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